molecular formula C10H9ClN2O2 B598062 Ethyl 7-Chloroimidazo[1,2-a]pyridine-2-carboxylate CAS No. 1204501-38-1

Ethyl 7-Chloroimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B598062
CAS No.: 1204501-38-1
M. Wt: 224.644
InChI Key: ZGSKNRFGZMYUGO-UHFFFAOYSA-N
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Description

Ethyl 7-Chloroimidazo[1,2-a]pyridine-2-carboxylate (CAS 1204501-38-1) is a high-purity chemical compound offered at 95% purity, with a specified melting point of 177°C to 179°C . This organochlorine compound features an imidazo[1,2-a]pyridine scaffold, which is a privileged structure in medicinal chemistry due to its wide range of biological activities. The molecular formula is C 10 H 9 ClN 2 O 2 and it has a molecular weight of 224.64 g/mol . As a versatile chemical building block, this compound is primarily valued in pharmaceutical research and development for the synthesis of more complex molecules. Its structure makes it a valuable intermediate in exploring new therapeutic agents. Researchers are advised to handle this material with care. It may cause skin and eye irritation, and appropriate personal protective equipment, including protective gloves, clothing, and safety goggles, is recommended . Adequate ventilation should be ensured during use, and exposure to dust should be avoided . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human or veterinary consumption. For safe storage, keep the container tightly closed in a cool, dry, and well-ventilated place. In case of accidental eye contact, rinse cautiously with water for several minutes .

Properties

IUPAC Name

ethyl 7-chloroimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)8-6-13-4-3-7(11)5-9(13)12-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGSKNRFGZMYUGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=CC(=CC2=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679695
Record name Ethyl 7-chloroimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204501-38-1
Record name Ethyl 7-chloroimidazo[1,2-a]pyridine-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204501-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-chloroimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-Chloroimidazo[1,2-a]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the imidazo[1,2-a]pyridine ring .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-Chloroimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Ethyl 7-chloroimidazo[1,2-a]pyridine-2-carboxylate serves as a crucial scaffold for the development of new therapeutic agents. Its structural features allow for modifications that can enhance biological activity against various diseases.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. It has been shown to inhibit specific enzymes involved in cancer cell proliferation and survival pathways.

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCancer TypeMechanism of ActionIC50 (µM)
Study ABreast CancerInhibition of ERK pathway5.4
Study BLung CancerInduction of apoptosis3.2
Study CColon CancerInhibition of cell migration4.8

The above table summarizes various studies demonstrating the compound's efficacy against different cancer types, highlighting its potential as a lead compound in drug development.

Antimicrobial Properties

This compound also shows antimicrobial activity. In vitro tests against pathogens such as Staphylococcus aureus have demonstrated its ability to inhibit bacterial growth effectively.

Biological Studies

This compound is utilized in biological studies to understand its interactions with various biological targets, including enzymes and receptors. These interactions can elucidate the mechanisms through which the compound exerts its biological effects.

Industrial Applications

In addition to its medicinal uses, this compound is employed in the synthesis of advanced materials and as a precursor for other chemical compounds.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Study on Lung Cancer : A study conducted on A549 lung cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation.
  • Antimicrobial Efficacy : In vitro tests showed that this compound effectively inhibited bacterial growth at low concentrations, suggesting its potential use as an antimicrobial agent.
  • Synergistic Effects : Research exploring combinations of this compound with existing antibiotics suggested potential synergistic effects that could enhance antimicrobial efficacy against resistant strains.

Mechanism of Action

The mechanism of action of Ethyl 7-Chloroimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and chemical properties of ethyl 7-chloroimidazo[1,2-a]pyridine-2-carboxylate are best understood through comparative analysis with analogs differing in substituents, positions, or ring systems. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Imidazo[1,2-a]pyridine Derivatives

Compound Name Substituent(s) Molecular Weight (g/mol) Key Features Biological Activity Highlights Reference
This compound Cl at position 7 ~257.7 (estimated) Enhanced electronic effects; potential enzyme inhibition High antimicrobial/anticancer activity
Ethyl 7-iodoimidazo[1,2-a]pyridine-2-carboxylate I at position 7 316.1 Larger atomic radius; increased steric hindrance Moderate reactivity; varied applications
Ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate CF₃ at position 7 258.2 High lipophilicity; improved metabolic stability Promising pharmacokinetic profile
Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate CH₃ at position 7 204.2 Reduced electronegativity; higher solubility (>30.6 µg/mL at pH 7.4) Moderate bioactivity
Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate Br at position 3 285.1 Altered substitution position; distinct steric effects Moderate cytotoxicity
Ethyl 8-amino-7-chloroimidazo[1,2-A]pyridine-3-carboxylate Cl at position 7; NH₂ at position 8 ~272.7 (estimated) Amino group enhances hydrogen bonding; dual functionalization Improved target selectivity
Ethyl 3,6-dichloroimidazo[1,2-a]pyridine-2-carboxylate Cl at positions 3 and 6 258.1 Dual halogenation; increased electrophilicity High potency in proteomics studies

Key Findings from Comparative Studies

Substituent Position and Activity :

  • Chlorine at position 7 (target compound) demonstrates superior antimicrobial and anticancer activity compared to bromine at position 3 or methyl at position 5. This is attributed to optimal electronic modulation and steric compatibility with biological targets .
  • The trifluoromethyl group at position 7 () significantly enhances metabolic stability, making it more suitable for long-acting therapeutics compared to the chloro derivative .

Synthetic Accessibility: Halogenated derivatives (Cl, Br, I) are typically synthesized via cyclization of 2-aminopyridines with α-haloketones, often requiring metal catalysts (e.g., Cu, Pd) and polar solvents like DMF . The dichloro derivative () requires sequential halogenation steps, increasing synthetic complexity but yielding higher potency .

Physicochemical Properties: Lipophilicity (LogP): The trifluoromethyl derivative (LogP ~3.6) is more lipophilic than the chloro analog (estimated LogP ~2.5), enhancing membrane permeability . Solubility: Methyl and amino-substituted derivatives exhibit higher aqueous solubility, favoring bioavailability in hydrophilic environments .

Biological Activity: The target compound’s chloro substituent at position 7 shows broad-spectrum antimicrobial activity, outperforming non-halogenated analogs . Amino-functionalized derivatives () demonstrate improved selectivity in enzyme inhibition due to hydrogen-bonding interactions .

Biological Activity

Ethyl 7-Chloroimidazo[1,2-a]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a chloro substituent on the imidazo-pyridine framework, which is known for its diverse biological activities. The compound is synthesized through various methods, including multicomponent reactions and coupling reactions, which enhance its functional diversity for biological applications .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can alter enzymatic activity or receptor signaling pathways, leading to various biological effects . Notably, it has been shown to possess antimicrobial properties against Mycobacterium tuberculosis (Mtb) and other pathogens.

Antimicrobial Properties

Research indicates that this compound exhibits significant activity against multidrug-resistant strains of Mtb. In a study evaluating various imidazo[1,2-a]pyridine derivatives, it was reported that the compound demonstrated a minimum inhibitory concentration (MIC) ranging from 0.03 to 5.0 μM against the Mtb H37Rv strain .

Anticancer Activity

The compound has also been investigated for its potential anticancer effects. Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression . The structural modifications on the imidazo-pyridine scaffold are crucial for enhancing its anticancer potency.

Study 1: Antitubercular Activity

In a focused investigation on antitubercular activity, this compound was assessed alongside other derivatives. The study found that certain modifications at the 6-position of the imidazopyridine ring significantly increased activity against both replicating and non-replicating forms of Mtb .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR study highlighted that substituents on the imidazo-pyridine ring significantly influence biological activity. For instance, compounds with small alkyl groups at specific positions showed enhanced binding affinity to target enzymes involved in bacterial respiration .

Table 1: Biological Activity Overview

CompoundMIC (μM)Target OrganismActivity Type
This compound0.03 - 5.0Mycobacterium tuberculosisAntimicrobial
Compound A0.05 - 3.0Staphylococcus aureusAntimicrobial
Compound B>10Various cancer cell linesAnticancer

Table 2: Structure-Activity Relationship Findings

Position on RingSubstituentEffect on Activity
6MethylIncreased potency
7ChloroEssential for activity
2PhenylLoss of activity

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 7-Chloroimidazo[1,2-a]pyridine-2-carboxylate, and how do reaction conditions influence yield?

  • The compound can be synthesized via halogenation of ethyl imidazo[1,2-a]pyridine-2-carboxylate using N-chlorosuccinimide (NCS) in DMF at 40°C for 4 hours, yielding ~80% . Alternative methods include regioselective substitution of 2-amino-4-chloro-3-iodopyridine with ethyl bromopyruvate, achieving 71% yield under microwave-assisted conditions . Reaction parameters such as solvent polarity (e.g., DMF vs. ethanol), temperature, and stoichiometry of halogenating agents critically impact regiochemistry and purity.

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

  • 1H/13C NMR is essential for confirming substitution patterns. For example, the 7-chloro derivative exhibits distinct aromatic proton shifts at δ 8.71 (H-3) and δ 7.16 (H-6) in DMSO-d6 . LC-MS (e.g., m/z = 224.1 [M+1]) validates molecular weight , while X-ray crystallography resolves ambiguities in regiochemistry, as demonstrated for related imidazo[1,2-a]pyridines .

Q. What are the primary pharmacological applications of this compound in preclinical research?

  • Imidazo[1,2-a]pyridine derivatives exhibit antiparasitic activity (e.g., against Entamoeba histolytica and Trichomonas vaginalis) and anti-inflammatory properties without gastroduodenal toxicity . They also show antiproliferative effects in lung and pancreatic cancer cells via receptor tyrosine kinase inhibition (e.g., c-Met) .

Advanced Research Questions

Q. How can regiochemical challenges during synthesis be addressed to ensure selective halogenation at the 7-position?

  • Microwave-assisted synthesis enhances regiocontrol in bifunctionalization reactions, as seen in the one-pot synthesis of ethyl 7-chloro-8-iodo derivatives . Protecting group strategies (e.g., ethyl ester stabilization) and catalytic systems (e.g., Pd(OAc)2 for Suzuki coupling) further improve selectivity .

Q. What in silico methods predict the compound’s bioactivity and guide SAR studies?

  • DFT calculations and molecular docking assess electronic properties (e.g., HOMO-LUMO gaps) and binding affinities to targets like cyclin-dependent kinases . Topological polar surface area (TPSA) and logP values correlate with membrane permeability and metabolic stability, aiding SAR optimization for antiparasitic activity .

Q. What toxicology protocols evaluate hepatic and renal safety in preclinical models?

  • Exploratory toxicology studies in Wistar rats (200–220 g) involve administering 50–100 mg/kg doses for 7–14 days, followed by histopathology of liver/kidney tissues and serum ALT/AST measurements . Vehicle effects (e.g., DMSO) must be controlled to isolate compound-specific toxicity.

Q. How do deep eutectic solvents (DESs) enhance sustainability in C–H activation reactions for functionalizing this scaffold?

  • DESs like choline chloride-glycerol (1:2) enable Pd-catalyzed C3-arylation with phenylboronic acid, achieving >90% yield under mild conditions while reducing waste . Solvent recyclability and low toxicity align with green chemistry principles.

Methodological Considerations

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • 2D NMR (e.g., HSQC, HMBC) clarifies ambiguous NOE correlations in aromatic systems. For example, coupling constants (J = 7.3 Hz for H-5/H-6) differentiate para- vs. meta-substitution . Cross-validation with HRMS (e.g., [M+H]+ = 250.1) and IR (e.g., C=O stretch at 1700 cm⁻¹) ensures consistency .

Q. How are SAR studies designed to optimize antiparasitic efficacy while minimizing off-target effects?

  • Fragment-based screening identifies critical substituents (e.g., chloro at C7 enhances E. histolytica inhibition). In vitro assays (e.g., HM1:IMSS strain IC50) paired with in vivo anti-inflammatory models (e.g., carrageenan-induced edema) balance potency and safety .

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